7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE
Description
7-[(4-Cyclohexylpiperazino)carbonyl]-3-pentyl-2,4(1H,3H)-quinazolinedione is a quinazolinedione derivative characterized by a bicyclic quinazoline core substituted with a pentyl group at position 3 and a 4-cyclohexylpiperazino carbonyl moiety at position 5. The quinazolinedione scaffold (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors . Modifications at positions 3 and 7 are critical for modulating pharmacokinetic and pharmacodynamic properties, such as solubility, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h10-11,17,19H,2-9,12-16H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWKDXJKDGFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the quinazolinone core or the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the quinazolinone ring or the piperazine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups on the quinazolinone or piperazine moieties .
Scientific Research Applications
7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, disrupting cellular pathways that promote cancer cell growth or inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Quinazolinedione Derivatives
The following table summarizes key structural analogs of 7-[(4-cyclohexylpiperazino)carbonyl]-3-pentyl-2,4(1H,3H)-quinazolinedione, highlighting substituent variations and their biological implications:
Functional and Pharmacological Comparisons
- MA1337, with a 4-chlorophenylpiperazinylpropyl group, exhibits flat dose-response curves in CNS depression, suggesting substituent-dependent efficacy plateaus . In contrast, KF24345’s morpholinoquinazoline substituent confers specificity for nucleoside transporters, highlighting the role of bulky, polar groups in modulating transporter affinity .
- Antiviral vs. Neurological Activity: The unsubstituted 2,4(1H,3H)-quinazolinedione (isolated from Isatis indigotica) showed antiviral activity but required derivatization (e.g., 7-chloro) to optimize potency . The target compound’s 7-(4-cyclohexylpiperazino carbonyl) group may redirect activity toward neurological targets due to piperazine’s prevalence in CNS-active drugs.
Synthetic Accessibility :
- Chlorination of quinazolinediones (e.g., 7-chloro derivatives) proceeds efficiently (61–65% yield), but dichlorination (e.g., 2,4-dichloroquinazoline) is low-yielding (11%), indicating steric challenges at the 2,4-positions . The target compound’s 7-position modification likely avoids such synthetic bottlenecks.
Physicochemical Properties
- Lipophilicity: The 3-pentyl and 4-cyclohexylpiperazino groups increase logP compared to simpler analogs (e.g., 3-phenyl: logP ~2.5 vs.
- Metabolic Stability : Piperazine moieties are susceptible to oxidative metabolism, but the 4-cyclohexyl group may sterically shield the piperazine ring, prolonging half-life compared to MA1337’s chlorophenylpiperazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
